![molecular formula C26H26N4O3 B12381862 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce quinazoline amines .
科学的研究の応用
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one has a wide range of scientific research applications. It is used in medicinal chemistry for developing new therapeutic agents, particularly in the treatment of cancer, inflammation, and bacterial infections . Additionally, it is employed in biological research to study cellular pathways and molecular interactions .
作用機序
The mechanism of action of 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions lead to the modulation of cellular pathways, resulting in the compound’s therapeutic effects . The compound’s structure allows it to bind to target sites with high affinity, enhancing its efficacy .
類似化合物との比較
Similar Compounds: Similar compounds to 5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one include other quinazoline derivatives such as erlotinib, gefitinib, and afatinib . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C26H26N4O3 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C26H26N4O3/c1-16-12-18(14-30(2)24(16)32)17-8-11-22-21(13-17)23(29-25(27)28-22)26(15-31,33-20-9-10-20)19-6-4-3-5-7-19/h3-8,11-14,20,31H,9-10,15H2,1-2H3,(H2,27,28,29)/t26-/m0/s1 |
InChIキー |
BVNCAKYZYOLELQ-SANMLTNESA-N |
異性体SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3[C@](CO)(C4=CC=CC=C4)OC5CC5)N |
正規SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N=C3C(CO)(C4=CC=CC=C4)OC5CC5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


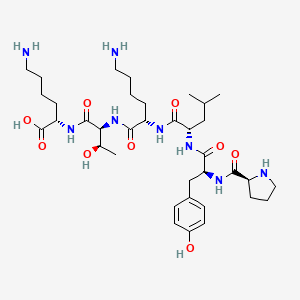
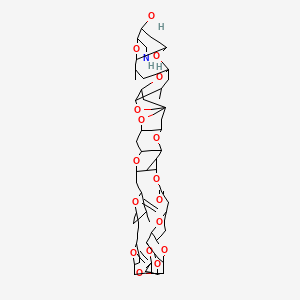
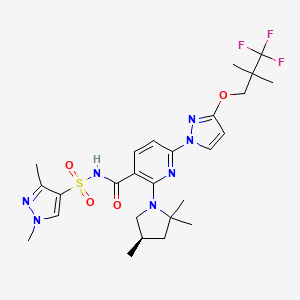
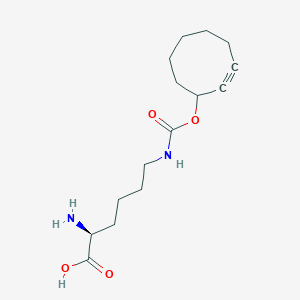

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

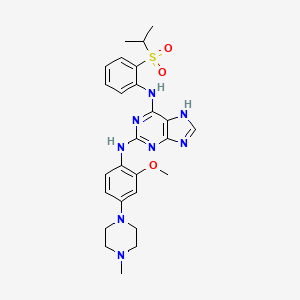
![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)

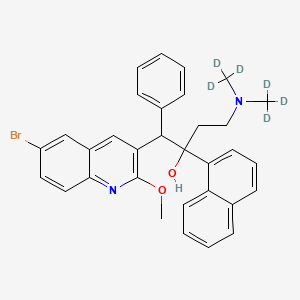
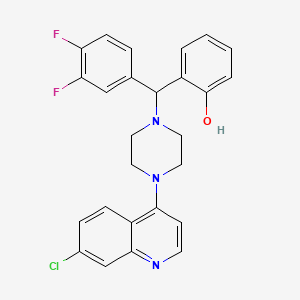
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
